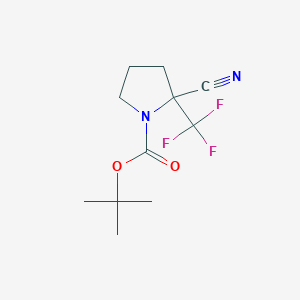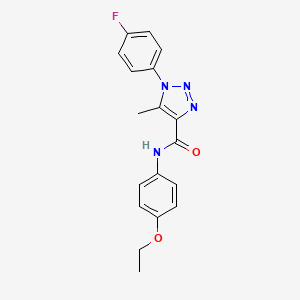
N-(4-ethoxyphenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-ethoxyphenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, commonly known as EFT-508, is a small molecule inhibitor of the protein tyrosine kinase (PTK) enzyme. It is a promising drug candidate for the treatment of various types of cancer, including breast, ovarian, and lung cancer. EFT-508 has been shown to have potent anti-tumor activity in preclinical studies and is currently undergoing clinical trials.
作用機序
EFT-508 binds to the ATP-binding site of the N-(4-ethoxyphenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide enzyme, preventing it from phosphorylating its downstream targets. This leads to the inhibition of several signaling pathways that are critical for cancer cell survival and proliferation. EFT-508 has been shown to inhibit the activity of several N-(4-ethoxyphenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamides, including EGFR, HER2, and MET, which are commonly overexpressed in cancer cells.
Biochemical and Physiological Effects
EFT-508 has been shown to have potent anti-tumor activity in various preclinical models of cancer. It has been shown to induce cell death in cancer cells and inhibit tumor growth in vivo. EFT-508 has also been shown to inhibit the growth of cancer cells that are resistant to other therapies, making it a promising drug candidate for the treatment of drug-resistant cancers. EFT-508 has been well-tolerated in preclinical studies, with no significant toxicity observed.
実験室実験の利点と制限
EFT-508 is a potent and selective inhibitor of the N-(4-ethoxyphenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide enzyme, making it a valuable tool for studying the role of N-(4-ethoxyphenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide in cancer. Its ability to inhibit multiple N-(4-ethoxyphenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamides also makes it useful for studying the cross-talk between different signaling pathways in cancer cells. However, EFT-508 has limited solubility in aqueous solutions, which can make it difficult to administer in in vitro and in vivo experiments. Its potency can also make it challenging to use in certain assays, as high concentrations may be required to achieve the desired effect.
将来の方向性
There are several potential future directions for the development of EFT-508 and related compounds. One possibility is to explore the use of EFT-508 in combination with other therapies, such as chemotherapy or immunotherapy. Combining EFT-508 with other agents that target different signaling pathways may lead to synergistic effects and improve overall treatment outcomes. Another potential direction is to develop more soluble analogs of EFT-508 that can be administered more easily in in vitro and in vivo experiments. Finally, further research is needed to determine the optimal dosing and treatment regimens for EFT-508 in clinical trials.
合成法
The synthesis of EFT-508 involves a series of chemical reactions starting from commercially available starting materials. The first step involves the preparation of 4-fluoroaniline, which is then reacted with ethyl 4-bromobenzoate to form the intermediate ethyl 4-(4-fluorophenyl)benzoate. This intermediate is then reacted with sodium azide and copper(I) iodide to form the triazole ring, followed by the introduction of the amide group to form the final product, EFT-508.
科学的研究の応用
EFT-508 has been extensively studied in preclinical models of cancer. It has been shown to inhibit the growth of various types of cancer cells, including those that are resistant to other therapies. EFT-508 targets the N-(4-ethoxyphenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide enzyme, which is often overexpressed in cancer cells and plays a key role in cell proliferation and survival. By inhibiting N-(4-ethoxyphenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, EFT-508 can induce cell death and prevent tumor growth.
特性
IUPAC Name |
N-(4-ethoxyphenyl)-1-(4-fluorophenyl)-5-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O2/c1-3-25-16-10-6-14(7-11-16)20-18(24)17-12(2)23(22-21-17)15-8-4-13(19)5-9-15/h4-11H,3H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYDNYTUTWCKGFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxyphenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-N-[4-(1-morpholin-4-ylethyl)phenyl]acetamide](/img/structure/B2547958.png)
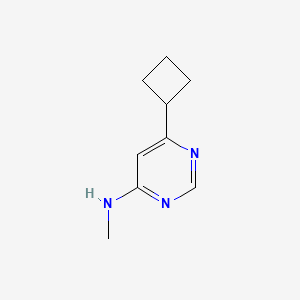
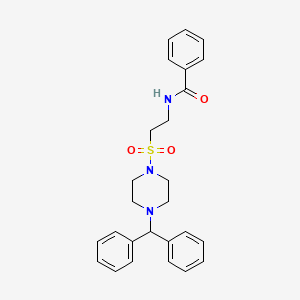
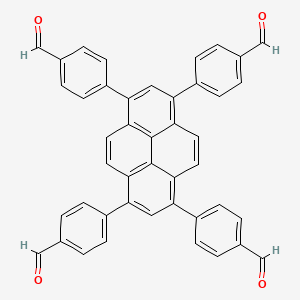
![(Z)-methyl 2-(6,7-dimethyl-3,5-dioxo-3,5-dihydro-2H-thiazolo[3,2-a]thieno[2,3-d]pyrimidin-2-ylidene)acetate](/img/structure/B2547967.png)
![(2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B2547968.png)
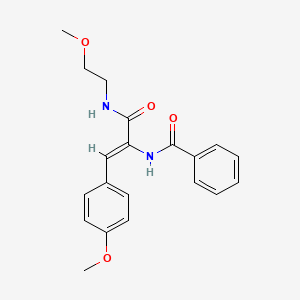
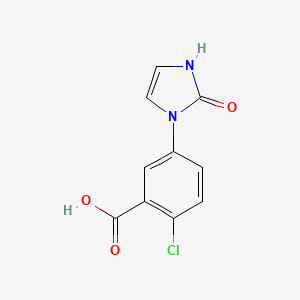
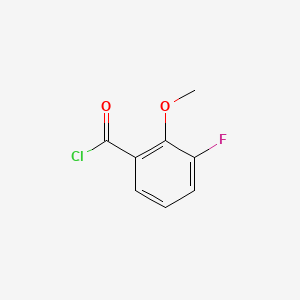
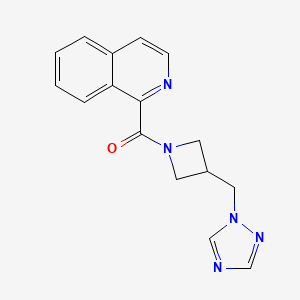
![1-(4-methylphenyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B2547976.png)
![2-[(2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B2547977.png)
![N-(4-methoxybenzyl)-6-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)hexanamide](/img/structure/B2547978.png)
